molecular formula C10H12FNO3 B3094570 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid CAS No. 1259981-29-7

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B3094570
CAS No.: 1259981-29-7
M. Wt: 213.21 g/mol
InChI Key: CHRWRFACJVKRNT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid is a synthetic α-amino acid derivative characterized by a propanoic acid backbone with an amino group at the C2 position and a substituted phenyl ring at the C3 position. The phenyl ring features a fluorine atom at the para position and a methoxy group at the meta position. Such substitutions are common in medicinal chemistry to enhance lipophilicity, bioavailability, and target binding .

Properties

IUPAC Name

2-amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRWRFACJVKRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong conditions. For example:

  • Decarboxylative oxidation : Reaction with potassium permanganate (KMnO₄) in acidic media produces CO₂ and 3-(4-fluoro-3-methoxyphenyl)propanoic acid derivatives .

  • Side-chain oxidation : The α-carbon adjacent to the amino group is susceptible to oxidation, forming imine intermediates that hydrolyze to ketones .

Reagents & Conditions :

Reaction TypeReagents/ConditionsMajor Product
Decarboxylative oxidationKMnO₄, H₂SO₄, 80°C3-(4-Fluoro-3-methoxyphenyl)propanal
Side-chain oxidationCrO₃, acetic acid, reflux2-Oxo-3-(4-fluoro-3-methoxyphenyl)propanoic acid

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols using lithium aluminum hydride (LiAlH₄) :

  • Carboxylic acid → Alcohol : LiAlH₄ in tetrahydrofuran (THF) reduces the acid to 2-amino-3-(4-fluoro-3-methoxyphenyl)propan-1-ol .

Mechanism :

  • LiAlH₄ deprotonates the carboxylic acid.

  • Hydride transfer to the carbonyl carbon forms an alkoxide intermediate.

  • Acidic workup yields the alcohol .

Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under basic conditions :

  • Fluorine displacement : Reaction with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) replaces fluorine with methoxy, forming 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid .

Kinetics :

  • Rate constants for NAS vary with nucleophile strength (e.g., amines > alkoxides) .

Coupling Reactions

The compound acts as a precursor in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : When iodinated at the phenyl ring, it reacts with aryl boronic acids using Pd(OAc)₂ and SPhos ligand to form biaryl derivatives .

Example Reaction :

2 Amino 3 4 fluoro 3 methoxyphenyl propanoic acid+PhB OH 2Pd OAc 2,SPhos2 Amino 3 biphenyl 4 yl propanoic acid\text{2 Amino 3 4 fluoro 3 methoxyphenyl propanoic acid}+\text{PhB OH }_2\xrightarrow{\text{Pd OAc }_2,\text{SPhos}}\text{2 Amino 3 biphenyl 4 yl propanoic acid}

Yield : 72–85% under optimized conditions .

Esterification and Amidation

The carboxylic acid forms esters or amides via standard acyl substitution:

  • Esterification : Reaction with methanol/H₂SO₄ produces methyl 2-amino-3-(4-fluoro-3-methoxyphenyl)propanoate .

  • Amidation : Coupling with amines using EDCl/HOBt yields peptide-like derivatives .

Conditions :

ReactionReagentsProduct
EsterificationMeOH, H₂SO₄, refluxMethyl ester (95% yield)
AmidationEDCl, HOBt, DIPEA, RT2-Amino-3-(4-fluoro-3-methoxyphenyl)propanamide

Comparative Reactivity Data

Key findings from experimental studies:

Study FocusMethodologyKey ResultSource
NAS kineticsKinetic analysis in DMSO/NaOMek=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1} at 25°C
Suzuki coupling efficiencyPd-catalyzed cross-coupling78–85% yield with electron-deficient boronic acids
Reduction selectivityLiAlH₄ vs. NaBH₄LiAlH₄ achieves full reduction; NaBH₄ ineffective

Mechanistic Insights

  • Electronic effects : The methoxy group donates electrons via resonance, activating the ring for electrophilic substitution at the para position, while fluorine withdraws electrons, directing NAS to the meta position .

  • Steric effects : Bulky substituents on the phenyl ring hinder coupling reactions, reducing yields by 15–20% .

Scientific Research Applications

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Fluorinated Derivatives

  • Fluorine enhances metabolic stability and bioavailability compared to non-halogenated analogs .
  • Hydroxyl vs. Methoxy Groups : Hydroxyl-containing analogs (e.g., ) may exhibit higher polarity and hydrogen-bonding capacity compared to methoxylated derivatives, influencing blood-brain barrier (BBB) permeability .

Heterocyclic and Aryl Modifications

  • Thiazole-Linked Compounds (): Demonstrated potent antimycobacterial activity (MIC: 12.5–50 µg/mL) against M. tuberculosis H37Ra and M. bovis.

Neurotoxicity and Pharmacokinetics

  • BMAA (): Neurotoxic excitatory amino acid with low BBB permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g). Chronic exposure in rats achieved brain concentrations of 10–30 µg/g, suggesting toxicity only at supraphysiological doses (>100 mg/kg) .

Halogenation Effects

  • Diiodophenyl Derivative (): High molecular weight (440.99 g/mol) due to iodine substituents, commonly used in laboratory synthesis. Iodine enhances steric bulk and may improve radiopharmaceutical applications .

Biological Activity

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid, also known as a derivative of phenylalanine, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FNO3C_{10}H_{12}FNO_3, with a molecular weight of approximately 213.2056 g/mol. The compound features an amino group, a carboxylic acid group, and a phenyl ring that incorporates both fluorine and methoxy substituents. These structural characteristics may influence its biological interactions and therapeutic applications.

Property Description
Molecular FormulaC10H12FNO3C_{10}H_{12}FNO_3
Molecular Weight213.2056 g/mol
Functional GroupsAmino group, carboxylic acid, phenyl ring
Unique FeaturesFluorine and methoxy substituents

The biological activity of this compound is thought to stem from its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine and methoxy groups can enhance the compound's binding affinity and specificity, potentially influencing various biochemical pathways involved in metabolism and cellular signaling.

Neuroprotective Effects

There is emerging interest in the neuroprotective potential of amino acid derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity may be attributed to their capacity to modulate neurotransmitter systems or inhibit neuroinflammatory pathways .

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated in various contexts:

  • Antibacterial Studies : A study on structurally related compounds revealed that modifications in the phenyl ring significantly impacted antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as fluorine enhanced antibacterial activity .
  • Neuroprotective Research : Investigations into similar aromatic amino acids suggest potential applications in treating neurodegenerative diseases by reducing neuronal cell death through antioxidant mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A robust approach involves adapting protocols for structurally similar fluorinated amino acids. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be hydrolyzed using LiOH in a THF/water mixture (1:1 v/v) at room temperature for 2 hours, followed by acidification to isolate the product . Key considerations include:
  • Protection/Deprotection : Use Boc or Fmoc groups to protect the amino group during synthesis to prevent side reactions.
  • Purification : Employ preparative HPLC or recrystallization to achieve >95% purity.
  • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
HydrolysisLiOH, THF/H₂O, 2 h85–9092
AcidificationHCl to pH 68095+

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Confirm molecular weight (calc. 213.18 g/mol) and fragmentation patterns .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to resolve the fluorine-coupled splitting patterns (e.g., 3JHF^3J_{H-F} coupling in the aromatic region) and verify methoxy/amino group positions .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., R/S configurations) .
  • Thermodynamic Data : Measure gas-phase ion energetics via collision-induced dissociation (CID) to determine enthalpy changes (ΔrH°) during sodium adduct formation, as demonstrated for analogous tyrosine derivatives (ΔrH° ≈ 201 kJ/mol) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer :
  • Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy or amino groups .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) to identify degradation products via LC-MS.

Advanced Research Questions

Q. How does the fluorine substituent influence binding to enzymes compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity and small atomic radius alter electronic and steric interactions. For example:
  • Enzyme Inhibition Assays : Compare IC₅₀ values against tyrosine-metabolizing enzymes (e.g., tyrosine hydroxylase) using fluorinated vs. non-fluorinated analogs. Fluorine may enhance binding via polar interactions or disrupt π-stacking in aromatic pockets .
  • Molecular Dynamics Simulations : Model fluorine’s impact on binding pocket hydration and van der Waals interactions .

Q. What challenges arise in measuring thermodynamic properties of fluorinated aromatic amino acids?

  • Methodological Answer :
  • CID Challenges : Fluorine’s high electronegativity complicates fragmentation patterns in mass spectrometry, requiring high-resolution instruments to distinguish isotopic peaks .
  • Solubility Issues : Low aqueous solubility of fluorinated compounds may necessitate dimethylformamide (DMF) or DMSO as co-solvents in calorimetry studies .

Q. Can this compound serve as a fluorescent or isotopic probe in protein studies?

  • Methodological Answer :
  • Fluorescent Labeling : While not inherently fluorescent, the fluorine atom enables 19^{19}F NMR for tracking protein interactions. Alternatively, introduce dansyl or pyrene moieties via amino group conjugation .
  • Isotopic Labeling : Synthesize 13^{13}C/15^{15}N-labeled versions using chiral pool synthesis for metabolic tracing in cell cultures .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Some protocols report 85–90% yields , while others note <70% due to methoxy group side reactions. Resolution: Optimize protecting groups (e.g., use trimethylsilyl ethers for methoxy protection) .
  • Enzyme Binding Discrepancies : Fluorine may enhance binding in some enzymes (e.g., kinases) but reduce affinity in others (e.g., decarboxylases). Resolution: Perform enzyme-specific docking studies to rationalize results .

Key Research Applications

  • Pharmaceutical Development : Investigate as a precursor for fluorinated kinase inhibitors or antibiotics targeting bacterial tyrosine metabolism .
  • Biophysical Probes : Utilize 19^{19}F NMR to study protein conformational changes in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.